molecular formula C17H13Cl2FN2O B12024300 (3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618441-90-0

(3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol

Katalognummer: B12024300
CAS-Nummer: 618441-90-0
Molekulargewicht: 351.2 g/mol
InChI-Schlüssel: CGJJQNQQWJMKHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Methanol addition: The final step involves the addition of a methanol group to the pyrazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The conditions are optimized for yield and purity, often involving catalysts and specific temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, halogenating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully hydrogenated pyrazole ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways depend on the biological context and the specific activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol
  • (3-(2,4-Difluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol

Uniqueness

(3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is unique due to the presence of both dichloro and fluorophenyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

618441-90-0

Molekularformel

C17H13Cl2FN2O

Molekulargewicht

351.2 g/mol

IUPAC-Name

[3-(2,4-dichloro-5-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H13Cl2FN2O/c1-10-3-2-4-12(5-10)22-8-11(9-23)17(21-22)13-6-16(20)15(19)7-14(13)18/h2-8,23H,9H2,1H3

InChI-Schlüssel

CGJJQNQQWJMKHS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.